molecular formula C14H11F3N2O2S B2574404 N-(2-thienylmethyl)-2-[(2,2,2-trifluoroacetyl)amino]benzenecarboxamide CAS No. 329699-44-7

N-(2-thienylmethyl)-2-[(2,2,2-trifluoroacetyl)amino]benzenecarboxamide

Cat. No.: B2574404
CAS No.: 329699-44-7
M. Wt: 328.31
InChI Key: MQBKXRUVDYKSCN-UHFFFAOYSA-N
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Description

N-(2-thienylmethyl)-2-[(2,2,2-trifluoroacetyl)amino]benzenecarboxamide is a synthetic organic compound characterized by the presence of a thienylmethyl group, a trifluoroacetyl group, and a benzenecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-thienylmethyl)-2-[(2,2,2-trifluoroacetyl)amino]benzenecarboxamide typically involves multi-step organic reactions. One common synthetic route includes:

  • Formation of the Thienylmethyl Intermediate: : The synthesis begins with the preparation of the thienylmethyl intermediate. This can be achieved by reacting thiophene with a suitable alkylating agent under basic conditions.

  • Acylation Reaction: : The thienylmethyl intermediate is then subjected to acylation with 2,2,2-trifluoroacetyl chloride in the presence of a base such as pyridine to form the trifluoroacetylated product.

  • Amidation Reaction: : Finally, the trifluoroacetylated intermediate is reacted with 2-aminobenzoic acid under dehydrating conditions (e.g., using a coupling agent like EDCI or DCC) to yield the target compound, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thienyl group can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: The trifluoroacetyl group can be reduced to a hydroxyl group under suitable conditions.

    Substitution: The aromatic ring in the benzenecarboxamide moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA

Properties

IUPAC Name

N-(thiophen-2-ylmethyl)-2-[(2,2,2-trifluoroacetyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2O2S/c15-14(16,17)13(21)19-11-6-2-1-5-10(11)12(20)18-8-9-4-3-7-22-9/h1-7H,8H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQBKXRUVDYKSCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CC=CS2)NC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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